1-[2-(4-Chlorophenoxy)ethyl]-5,6-dimethylbenzimidazole
Description
1-[2-(4-Chlorophenoxy)ethyl]-5,6-dimethylbenzimidazole is a benzimidazole derivative characterized by a 5,6-dimethyl-substituted benzimidazole core and a 2-(4-chlorophenoxy)ethyl side chain at the 1-position. The compound’s structure combines lipophilic (chlorophenoxy and methyl groups) and electron-withdrawing (chlorine) features, which may influence its biological activity and pharmacokinetic properties. Benzimidazoles are widely studied for antimicrobial, anticancer, and enzyme-inhibitory activities, with substituents playing critical roles in modulating these effects .
Properties
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]-5,6-dimethylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-12-9-16-17(10-13(12)2)20(11-19-16)7-8-21-15-5-3-14(18)4-6-15/h3-6,9-11H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSGEZOWBOUJFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCOC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(4-Chlorophenoxy)ethyl]-5,6-dimethylbenzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenol and 2-chloroethylamine.
Reaction Conditions: The 4-chlorophenol is reacted with 2-chloroethylamine under basic conditions to form 2-(4-chlorophenoxy)ethylamine.
Cyclization: The intermediate is then subjected to cyclization with o-phenylenediamine in the presence of a suitable catalyst to form the benzimidazole ring.
Methylation: Finally, the benzimidazole derivative is methylated at the 5 and 6 positions using methyl iodide under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[2-(4-Chlorophenoxy)ethyl]-5,6-dimethylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles like thiols or amines replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Chemical and Biological Applications
1. Chemistry:
- Building Block for Synthesis: This compound serves as a critical building block in the synthesis of more complex organic molecules. Its structure allows for modifications that can lead to new derivatives with enhanced properties.
- Coordination Chemistry: It acts as a ligand in coordination chemistry, forming complexes with transition metals, which can be utilized in catalysis and materials science .
2. Biological Activity:
- Antimicrobial Properties: Research indicates that 1-[2-(4-Chlorophenoxy)ethyl]-5,6-dimethylbenzimidazole exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown it to inhibit the growth of pathogens like Candida neoformans with a minimum inhibitory concentration (MIC) as low as 0.015 mg/L .
- Antiviral Activity: The compound has also demonstrated antiviral properties against viruses such as HIV and herpes simplex virus (HSV-1), likely through mechanisms that disrupt viral replication .
- Antiparasitic Effects: Benzimidazole derivatives are traditionally known for their anthelmintic properties, and this compound has been evaluated for its efficacy against parasitic infections, showing promise in treating conditions caused by helminths .
Medical Applications
1. Anticancer Potential:
- Mechanism of Action: Studies have indicated that this compound can induce apoptosis in cancer cells by interacting with DNA and proteins, disrupting normal cellular functions .
- Case Studies: In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines, highlighting its potential as a therapeutic agent in oncology .
2. Anti-inflammatory Effects:
- The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Research has indicated its effectiveness in reducing inflammation markers in animal models .
Industrial Applications
1. Advanced Materials Development:
- Due to its stability and functional properties, this compound is utilized in the development of advanced materials such as polymers and coatings. Its unique chemical structure imparts desirable characteristics to these materials .
2. Environmental Applications:
- The compound has potential applications in environmental science, particularly in the development of biodegradable materials or as a component in environmental remediation technologies due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenoxy)ethyl]-5,6-dimethylbenzimidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to DNA and proteins, disrupting their normal function and leading to cell death in microbial and cancer cells.
Pathways Involved: It interferes with the replication and transcription processes in cells, inhibiting the synthesis of essential biomolecules and triggering apoptosis.
Comparison with Similar Compounds
Key Observations :
Antimicrobial Activity ():
- QSAR studies () reveal that chlorobenzyl-substituted benzimidazoles (e.g., Compound 17) exhibit moderate antibacterial activity against Pseudomonas aeruginosa (MIC: 32–64 µg/mL). The 3-chlorobenzyl group in Compound 17 outperforms methoxy or methyl analogs, highlighting the importance of halogen positioning .
- Nitro-substituted benzimidazoles () show enhanced activity in preliminary screens, likely due to nitro group redox activity. However, toxicity concerns may limit therapeutic use .
Enzyme Interactions ():
- Benzimidazoles can interact with enzymes like nicotinate ribonucleotide:benzimidazole phosphoribosyltransferase (). The target compound’s methyl and chlorophenoxy groups may hinder binding compared to simpler analogs like adenine nucleotides, which exhibit higher specificity .
Biological Activity
1-[2-(4-Chlorophenoxy)ethyl]-5,6-dimethylbenzimidazole is a compound belonging to the benzimidazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives are known for their broad spectrum of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, and anticancer properties. The structural diversity within this class allows for the modification of pharmacological effects by altering substituents on the benzimidazole core .
Antiviral Activity
Research indicates that benzimidazole derivatives exhibit significant antiviral properties. For instance, compounds in this class have shown effectiveness against viruses such as HIV and herpes simplex virus (HSV-1). The mechanism often involves the inhibition of viral replication through interference with viral enzymes or host cell interactions .
Antiparasitic Activity
Benzimidazoles are traditionally used as anthelmintics. The compound this compound has been evaluated for its efficacy against various parasitic infections. Studies have demonstrated its potential against C. neoformans, with minimum inhibitory concentrations (MICs) reported in the range of 0.015 - >4 mg/L .
Anticancer Potential
Recent investigations have highlighted the anticancer potential of benzimidazole derivatives. Some studies suggest that these compounds can inhibit key signaling pathways involved in cancer cell proliferation and survival. For example, certain derivatives have been shown to inhibit VEGFR-3, a receptor implicated in cancer cell migration and invasion .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound can act as an inhibitor of specific enzymes involved in viral replication and cancer progression.
- Receptor Modulation : It may modulate receptor activity that is critical for cellular signaling in cancer and infection.
- Metabolic Interference : By affecting metabolic pathways in pathogens or cancer cells, this compound can disrupt their growth and replication processes.
In Vivo Studies
In vivo studies have demonstrated that benzimidazole derivatives can significantly reduce fungal burden in animal models. For example, a derivative similar to this compound showed a 3.7 log drop in C. neoformans density when administered at a dose of 150 mg/kg .
Clinical Implications
The clinical implications of these findings are profound. The ability to target both viral and parasitic infections with a single compound could lead to novel therapeutic strategies in treating co-infections or resistant strains.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
